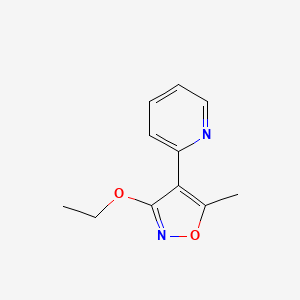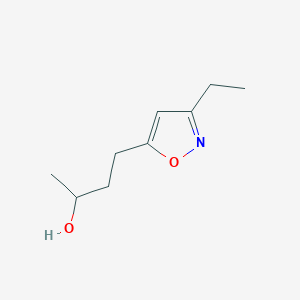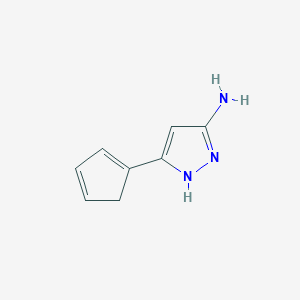
1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one is an organic compound characterized by the presence of a trifluoroacetyl group attached to a pyrrolone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one can be synthesized through the reaction of 2,2,2-trifluoroacetyl chloride with pyrrolone under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the trifluoroacetyl group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoroacetyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one involves its interaction with specific molecular targets. The trifluoroacetyl group is known to form strong hydrogen bonds and electrostatic interactions with biological molecules, which can inhibit enzyme activity or alter protein function. This makes it a valuable tool in the study of biochemical pathways and the development of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoroacetamide: Used in similar applications but differs in its reactivity and stability.
Trifluoroacetic anhydride: Another trifluoroacetyl-containing compound used in organic synthesis but with different reactivity and applications
Uniqueness: 1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one is unique due to its specific structure, which combines the properties of the trifluoroacetyl group with the pyrrolone ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
70399-11-0 |
|---|---|
Molekularformel |
C6H4F3NO2 |
Molekulargewicht |
179.10 g/mol |
IUPAC-Name |
1-(2,2,2-trifluoroacetyl)-3H-pyrrol-2-one |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)5(12)10-3-1-2-4(10)11/h1,3H,2H2 |
InChI-Schlüssel |
UIWMRPOVTXVMMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CN(C1=O)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


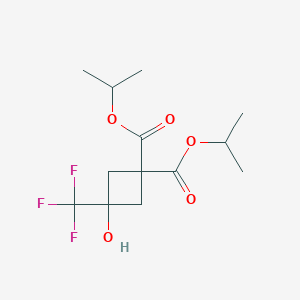
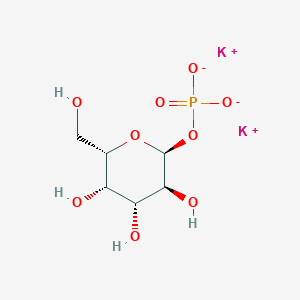

![Benzo[d]oxazole-2,7-dicarbaldehyde](/img/structure/B15206651.png)

![1-[4-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15206659.png)


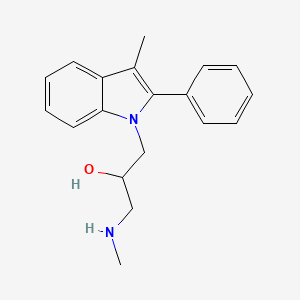
![Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15206713.png)
